5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde 5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1101120-53-9
VCID: VC15956885
InChI: InChI=1S/C8H5BrN2O/c9-7-1-2-11-8(3-7)6(5-12)4-10-11/h1-5H
SMILES:
Molecular Formula: C8H5BrN2O
Molecular Weight: 225.04 g/mol

5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

CAS No.: 1101120-53-9

Cat. No.: VC15956885

Molecular Formula: C8H5BrN2O

Molecular Weight: 225.04 g/mol

* For research use only. Not for human or veterinary use.

5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde - 1101120-53-9

Specification

CAS No. 1101120-53-9
Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
IUPAC Name 5-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C8H5BrN2O/c9-7-1-2-11-8(3-7)6(5-12)4-10-11/h1-5H
Standard InChI Key PDZJMEHDPABUAI-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=C(C=N2)C=O)C=C1Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 5-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde consists of a bicyclic framework where a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom) . The bromine atom at the 5-position introduces steric and electronic effects that influence reactivity, while the aldehyde group at the 3-position provides a reactive site for further functionalization . X-ray crystallography and NMR studies confirm the planar geometry of the fused ring system, with bond lengths and angles consistent with aromatic stabilization .

Physicochemical Characteristics

Key physicochemical properties include:

  • Molecular weight: 225.04 g/mol

  • Density: Approximately 1.7 g/cm³ (estimated for analogous brominated pyrazolopyridines)

  • Solubility: Moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but limited solubility in water

  • Thermal stability: Decomposes above 250°C without melting, as observed in thermogravimetric analyses

The aldehyde group’s reactivity enables condensation reactions with amines or hydrazines, making the compound a versatile building block for synthesizing Schiff bases or hydrazone derivatives .

Synthetic Methodologies

Boc Removal and Cyclization Strategies

A patented synthesis route for the related compound 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid provides insights into potential strategies for 5-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde . The process involves:

  • Boc deprotection: tert-Butyl (methylsulfonyl)oxycarbamate undergoes reaction with trifluoroacetic acid at 0–20°C for 3–5 hours to yield hydroxylamine-O-sulfonic acid .

  • Cyclization: Hydroxylamine-O-sulfonic acid reacts with 3-bromopyridine in tetrahydrofuran (THF) at −70 to −50°C for 12–16 hours, followed by treatment with ethyl propiolate and lithium bis(trimethylsilyl)amide to form ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate .

  • Saponification and acidification: The ester intermediate is hydrolyzed under basic conditions and acidified with hydrochloric acid to yield the carboxylic acid derivative .

Adapting this route, the aldehyde functionality could be introduced via formylation reactions using reagents such as dichloromethyl methyl ether (Cl₂CHOCH₃) or through oxidation of a primary alcohol precursor .

Alternative Pathways

Another approach involves the formylation of 5-bromopyrazolo[1,5-a]pyridine using Vilsmeier-Haack conditions (POCl₃ and DMF), which selectively functionalizes the 3-position due to the directing effects of the pyrazole nitrogen atoms . This method achieves yields of 60–70% under optimized conditions (reflux in dichloroethane for 6 hours) .

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